lariatin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

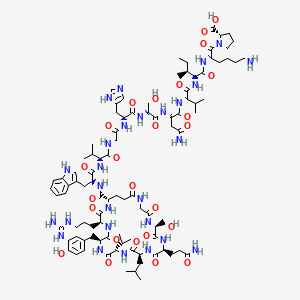

Lariatin A: es un compuesto único producido por Rhodococcus jostii K01-B0171, una actinobacteria aislada de agregados de suelo en Yunnan, China . Pertenece a una clase de péptidos de lazo, caracterizados por su distintiva estructura de lazo. Estos péptidos exhiben potentes actividades biológicas, lo que los convierte en objetivos intrigantes para la investigación y el desarrollo de fármacos.

Métodos De Preparación

Aislamiento de la cepa K01-B0171:

- Rhodococcus jostii K01-B0171 se cultivó a partir de muestras de suelo recolectadas en Yunnan.

- El compuesto se separó del caldo de cultivo utilizando cromatografías de columna HP-20 y ODS.

- La purificación se logró mediante cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Actividad contra micobacterias:

- Su inhibición específica contra las micobacterias lo convierte en un candidato prometedor para estudios adicionales.

Lariatin A: inhibe el crecimiento de Mycobacterium smegmatis (MIC: 3.13 mg/ml) y Mycobacterium tuberculosis (MIC: 0.39 mg/ml).

Aplicaciones Científicas De Investigación

Introduction to Lariatin A

This compound is a novel lasso peptide, a type of ribosomally synthesized and post-translationally modified peptide (RiPP), characterized by its unique structure and potent biological activities. This 18-residue compound is encoded by the gene cluster larABCDE found in Rhodococcus jostii K01-B0171. This compound has garnered attention for its selective anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, making it a promising candidate for the development of new antimicrobial therapies.

Structure and Mechanism of Action

This compound exhibits a distinct lasso structure, where the peptide forms a macrolactone ring that encapsulates a tail segment. This configuration is stabilized by specific amino acid interactions, particularly between Gly1 and Glu8, which form the internal linkage. The tail of the peptide passes through this ring, creating a robust structure that confers resistance to denaturation by chaotropic agents and organic solvents .

Key Amino Acids and Their Roles

Research has identified several critical amino acids that influence the activity and stability of this compound:

- Tyr6, Gly11, Asn14 : Essential for anti-mycobacterial activity.

- Val15, Ile16, Pro18 : Important for enhancing this activity.

- Gly1, Arg7, Glu8, Trp9 : Necessary for the maturation and production of this compound within the biosynthetic machinery .

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent against various mycobacterial species. Its selective action against Mycobacterium tuberculosis positions it as a candidate for further development into therapeutic agents aimed at combating tuberculosis. Studies have demonstrated that this compound can inhibit the growth of mycobacterial strains effectively, showcasing its potential as a lead compound in drug development .

Structural Biology Studies

The unique lasso structure of this compound provides a valuable model for studying peptide folding and stability. Researchers have utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy to elucidate its three-dimensional structure, contributing to a better understanding of how structural features impact biological activity .

Genetic Engineering and Drug Development

Recent advances in genetic engineering have enabled the creation of lariatin variants with enhanced properties. Mutational analysis has led to the identification of point mutants that exhibit improved anti-mycobacterial activity compared to the wild-type sequence. This highlights the potential for engineered lasso peptides to serve as effective antibiotics against resistant strains of mycobacteria .

Case Study 1: Anti-Tuberculosis Activity

A study conducted by Inokoshi et al. (2016) explored the anti-mycobacterial properties of this compound and its variants. The researchers generated a library of lariatin variants through mutagenesis and assessed their inhibitory effects on Mycobacterium tuberculosis. The results indicated that certain variants exhibited significantly enhanced activity compared to the original compound, suggesting pathways for developing more effective treatments against tuberculosis .

Case Study 2: Structural Insights from NMR Studies

In another investigation, researchers utilized NMR spectroscopy to analyze the structural dynamics of this compound. The findings revealed critical insights into how specific amino acid residues contribute to the overall stability and function of the peptide. This structural knowledge is essential for guiding future modifications aimed at improving therapeutic efficacy .

Comparative Data Table

| Property | This compound | Other Lasso Peptides |

|---|---|---|

| Length | 18 residues | Varies (typically 10-30 residues) |

| Structure Type | Lasso peptide | Lasso peptide |

| Target Activity | Anti-mycobacterial | Varies (e.g., anti-fungal, anti-bacterial) |

| Source Organism | Rhodococcus jostii K01-B0171 | Various bacteria |

| Therapeutic Potential | High (tuberculosis) | Varies (depends on specific peptide) |

Mecanismo De Acción

- El mecanismo preciso por el cual Lariatin A ejerce sus efectos sigue siendo un área activa de investigación.

- Es probable que interactúe con objetivos moleculares o vías específicas, contribuyendo a sus propiedades antimicrobianas.

Comparación Con Compuestos Similares

- Compuestos similares en esta clase incluyen Lariatin B , que comparte la misma estructura de lazo .

Lariatin A: destaca por su estructura de lazo y su doble actividad contra micobacterias y hongos.

Actividad Biológica

Lariatin A is a lasso peptide produced by the actinobacterium Rhodococcus jostii K01-B0171. This compound consists of 18 amino acids and exhibits significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. The unique structural features of this compound, including its cyclic nature and internal linkage, contribute to its biological efficacy.

This compound possesses a distinctive lasso structure, characterized by an internal linkage between the gamma-carboxyl group of Glu8 and the alpha-amino group of Gly1. This configuration is crucial for its biological activity. The three-dimensional structure, determined through NMR spectroscopy, reveals that the tail segment (Trp9-Pro18) passes through the ring segment (Gly1-Glu8), forming a "lasso" shape that is essential for its function .

Key Amino Acids Influencing Activity

Research has identified several amino acids that play critical roles in the biological activity of this compound:

- Essential for Production : Gly1, Arg7, Glu8, and Trp9 are vital for the maturation and production of this compound.

- Anti-mycobacterial Activity : Tyr6, Gly11, and Asn14 are directly responsible for its anti-mycobacterial properties. Additionally, Val15, Ile16, and Pro18 enhance this activity .

Biological Activity and Efficacy

This compound demonstrates potent anti-mycobacterial activity with a minimum inhibitory concentration (MIC) as low as 0.39 µg/mL against M. tuberculosis . This level of potency indicates its potential as a therapeutic agent in combating tuberculosis, especially in drug-resistant strains.

Comparative Efficacy

A comparison of this compound with other known antimycobacterial agents reveals its superior efficacy:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.39 | Mycobacterium tuberculosis |

| Lassomycin | 0.8 - 3 | Multidrug-resistant M. tuberculosis |

| Capistruin | Varies | Various mycobacterial species |

Case Study 1: Efficacy Against Drug-Resistant Strains

In a laboratory setting, this compound was tested against various strains of M. tuberculosis, including multidrug-resistant variants. The results indicated that this compound maintained its antimicrobial activity even at low concentrations, demonstrating potential as a treatment option where traditional antibiotics fail .

Case Study 2: Structure-Activity Relationship Analysis

A systematic mutational analysis was conducted to explore the structure-activity relationships of this compound variants. Mutants were generated by substituting specific amino acids to assess their impact on biological activity. Notably, some variants exhibited enhanced potency compared to the wild-type sequence, suggesting avenues for further genetic engineering to optimize therapeutic effects .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(5S,8S,11S,14S,17S,20S,23S)-8-(3-amino-3-oxopropyl)-20-(3-carbamimidamidopropyl)-5-(hydroxymethyl)-17-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-14-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclohexacosane-23-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWDOXCVVHITIW-KBACZRJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H143N27O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2051.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.